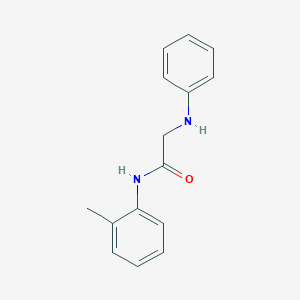
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, also known as TPA or TPD, is a widely used organic compound in scientific research. It is a derivative of triarylamine and is commonly used as a hole-transporting material in organic electronic devices. TPA has also been studied for its potential applications in photocatalysis, organic synthesis, and as a fluorescent probe in biological imaging.
作用機序
The mechanism of action of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in electronic devices involves its ability to efficiently transport holes from the anode to the active layer of the device. The high hole mobility of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is attributed to its planar molecular structure and the presence of electron-donating groups, which facilitate the delocalization of charge carriers. In photocatalytic applications, N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine acts as a photosensitizer, absorbing light and generating excited states that can participate in energy transfer or electron transfer reactions.
Biochemical and Physiological Effects:
While N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have antioxidant properties and could potentially be used as a neuroprotective agent. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has also been studied for its potential use as a fluorescent probe in biological imaging, due to its ability to selectively bind to certain biomolecules.
実験室実験の利点と制限
One of the main advantages of using N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in scientific research is its high stability and compatibility with a wide range of solvents and substrates. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is also relatively easy to synthesize and can be produced in large quantities. However, N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine can be expensive to produce and may not be suitable for certain applications due to its limited solubility or reactivity.
将来の方向性
There are many potential future directions for research involving N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, including the development of new synthetic methods for producing N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine and its derivatives, the optimization of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine-based materials for use in organic electronic devices, and the exploration of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine's potential applications in photocatalysis and biological imaging. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, as well as its potential as a neuroprotective agent.
合成法
The synthesis of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine typically involves the reaction of aniline with acetone in the presence of a strong acid catalyst. The reaction proceeds via a Mannich-type reaction, resulting in the formation of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine as the final product. The synthesis of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine can be optimized by adjusting reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been extensively studied for its applications in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is commonly used as a hole-transporting material in these devices due to its high hole mobility and stability. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has also been studied for its photocatalytic properties, which make it a promising candidate for applications in water splitting, carbon dioxide reduction, and other energy conversion processes.
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.3 g/mol |
IUPAC名 |
4,5,5-trimethyl-N-phenyl-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C13H18N2/c1-10-9-12(15-13(10,2)3)14-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15) |
InChIキー |
AAXNTHVRFBBWFP-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1(C)C)NC2=CC=CC=C2 |
正規SMILES |
CC1CC(=NC1(C)C)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)


